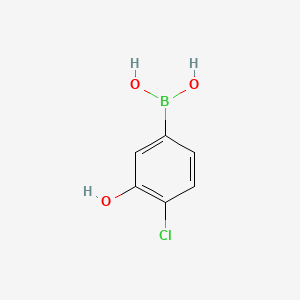

(4-Chloro-3-hydroxyphenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-chloro-3-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BClO3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,9-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMMHXKOVZNBHSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675076 | |

| Record name | (4-Chloro-3-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915201-06-8 | |

| Record name | (4-Chloro-3-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Chloro-3-hydroxyphenyl)boronic acid (CAS No. 915201-06-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

(4-Chloro-3-hydroxyphenyl)boronic acid , registered under CAS number 915201-06-8, is a versatile boronic acid derivative of significant interest in medicinal chemistry and organic synthesis.[1][2][3][4] Its unique substitution pattern, featuring a chloro and a hydroxyl group on the phenyl ring, offers multiple avenues for molecular elaboration, making it a valuable building block in the design and synthesis of complex organic molecules, particularly in the realm of drug discovery. This guide provides a comprehensive overview of its chemical properties, synthesis, handling, and applications, with a focus on its role in the development of novel therapeutics.

Core Characteristics and Physicochemical Properties

This compound is a solid at room temperature, with a high melting point exceeding 250 °C.[5] It possesses a molecular weight of 172.38 g/mol and a molecular formula of C6H6BClO3.[5] The presence of both a hydroxyl and a chloro substituent influences its electronic properties and reactivity, making it a unique reagent in cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 915201-06-8 | [1][2][3][4] |

| Molecular Formula | C6H6BClO3 | [5] |

| Molecular Weight | 172.38 g/mol | [5] |

| Appearance | Solid | |

| Melting Point | >250 °C | [5] |

| Purity | Typically ≥95% | [1] |

Synthesis and Purification

Another potential route could involve the demethylation of the more readily available precursor, 4-chloro-3-methoxyphenylboronic acid. This transformation would provide a direct path to the target molecule.

Purification:

Boronic acids are known to be challenging to purify due to their propensity to form cyclic anhydrides called boroxines.[6] Recrystallization is a common and effective method for purifying arylboronic acids.[6] The choice of solvent is critical and often requires some experimentation. For similar boronic acids, recrystallization from hot water or aqueous mixtures has proven successful.[6] It is crucial to dry the purified boronic acid thoroughly to minimize the water content, as this can impact the equilibrium between the boronic acid and its boroxine form.[6]

The Challenge of Boroxine Formation

A key consideration when working with arylboronic acids is their tendency to undergo dehydration to form boroxines, which are six-membered rings containing alternating boron and oxygen atoms.[7][8] This is a reversible equilibrium that can be influenced by factors such as temperature, solvent, and the presence of water.[9]

The formation of boroxines is an entropically driven process, as it involves the release of water molecules.[9] Electron-donating groups on the phenyl ring can also favor boroxine formation.[7][9] From a practical standpoint, the presence of boroxines can be problematic as they may exhibit different reactivity in coupling reactions compared to the monomeric boronic acid.[6]

Managing Boroxine Formation:

-

Hydration: Storing the boronic acid in a hydrated form or performing reactions in the presence of water can shift the equilibrium towards the monomeric acid.

-

Purification: Recrystallization from aqueous solvents can help to break down boroxines and isolate the pure boronic acid.[6]

-

Reaction Conditions: Careful control of reaction conditions, such as temperature and the use of anhydrous solvents when necessary, can help to manage the boronic acid/boroxine equilibrium.

Caption: Reversible equilibrium between this compound and its corresponding boroxine.

Analytical Characterization

The purity and identity of this compound are typically assessed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the molecule. While a publicly available spectrum for this specific compound is not readily found, spectra for similar compounds like 3-chlorophenylboronic acid and 4-methoxyphenylboronic acid can provide reference points for expected chemical shifts.[10][11]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of boronic acids.[12] Reversed-phase HPLC methods are commonly employed, often using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier like formic acid.[12] The development of a robust HPLC method is crucial for quality control and for monitoring the progress of reactions involving this reagent. Specialized techniques, such as post-column derivatization with reagents like alizarin, can be used for the selective detection of boronic acids in complex mixtures.[13]

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound lies in its use as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[14] This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of biaryls and other conjugated systems, which are common structural motifs in pharmaceuticals.[15]

The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of an aryl halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the coupled product and regenerate the palladium(0) catalyst.[14]

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a general protocol that can be adapted for the coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent system is often necessary for a specific substrate combination.

-

Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2, or a pre-catalyst, 1-5 mol%), and a suitable ligand (if required).

-

Solvent and Base: Add a degassed solvent (e.g., toluene, dioxane, DMF, or a mixture with water) and a base (e.g., K2CO3, Cs2CO3, or K3PO4, 2-3 equiv).

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C. Monitor the reaction progress by TLC or HPLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Role in Drug Discovery and Development

Boronic acids are increasingly recognized as important pharmacophores in drug design.[16][17][18] The boron atom can form reversible covalent bonds with biological nucleophiles, such as the serine residue in the active site of proteases, making them potent enzyme inhibitors.[16]

This compound, with its specific substitution pattern, is a valuable building block for the synthesis of targeted therapies, particularly kinase inhibitors. The chloro and hydroxyl groups provide handles for further functionalization and can participate in key hydrogen bonding interactions with the target protein.

While specific examples of marketed drugs synthesized using this compound are not readily found in the public literature, its structural motifs are present in various kinase inhibitors. For instance, the substituted phenyl group is a common feature in inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK), a target for cardiovascular and neurological diseases.[16][17][18][19][20] The ability to readily introduce this fragment via Suzuki-Miyaura coupling makes it an attractive tool for medicinal chemists in lead optimization and the generation of compound libraries for structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat.

Storage:

Arylboronic acids are generally stable solids but can be sensitive to moisture and air. It is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[21][22]

Conclusion

This compound is a valuable and versatile reagent for organic synthesis and medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions provides a straightforward method for the introduction of a key structural motif found in many biologically active compounds. A thorough understanding of its properties, including its propensity for boroxine formation, and the application of appropriate handling and purification techniques are essential for its successful use in the laboratory. As the demand for novel and targeted therapeutics continues to grow, the importance of specialized building blocks like this compound in drug discovery and development is set to increase.

References

- BoronPharm. 915201-06-8 | 4-Chloro-3-hydroxyphenylboronic acid.

- Chemicalbridge. This compound.

- Organic Syntheses. Procedure.

- Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

- Tokunaga, Y. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES, 87(5), 987.

- Kua, J., & Iovine, P. M. (2005). Formation of para-substituted triphenylboroxines: a computational study. The Journal of Physical Chemistry A, 109(39), 8938-8943.

- Hall, D. G. (Ed.). (2011).

- SIELC Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P.

- Wagner, A. M., & Sanford, M. S. (2013).

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- Pfizer. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.

- Wikipedia. Boroxine.

- Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

- Boron Molecular. 4-Chloro-3-methoxyphenylboronic acid, pinacol ester.

- Iovine, P. M., & Kua, J. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 115(50), 14319-14328.

- Takami, A., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(13), 5349-5369.

- Wang, Y., et al. (2025). Design, Synthesis, and Evaluation of Novel ROCK Inhibitors for Glaucoma Treatment: Insights into In Vitro and In Vivo Efficacy and Safety. Journal of Medicinal Chemistry.

- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.

- Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin.

- Dow AgroSciences LLC. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. U.S.

- Wiley Online Library. The Suzuki−Miyaura coupling between different aryl halides and various...

- Dow AgroSciences LLC. (2013). Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.

- Wang, L., et al. (2019). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Molecules, 24(1), 133.

- Bandarage, U. K., et al. (2018). Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2622-2626.

- Bandarage, U. K., et al. (2021). Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721.

- SpectraBase. 4-Methoxyphenylboronic acid.

- SpectraBase. 4-Chlorophenylboronic acid - Optional[1H NMR] - Spectrum.

Sources

- 1. scbt.com [scbt.com]

- 2. boronpharm.com [boronpharm.com]

- 3. This compound | 915201-06-8 [sigmaaldrich.com]

- 4. This compound,915201-06-8-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 5. echemi.com [echemi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. Boroxine - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. 3-Chlorophenylboronic acid(63503-60-6) 1H NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. waters.com [waters.com]

- 13. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. tcichemicals.com [tcichemicals.com]

- 16. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ROCK inhibitors 3: Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design, Synthesis, and Evaluation of Novel ROCK Inhibitors for Glaucoma Treatment: Insights into In Vitro and In Vivo Efficacy and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. fishersci.com [fishersci.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to (4-Chloro-3-hydroxyphenyl)boronic acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Core Molecular and Physical Properties

(4-Chloro-3-hydroxyphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of medicinal chemistry. A thorough understanding of its fundamental properties is paramount for its effective utilization in research and development.

The molecular formula of this compound is C6H6BClO3, and its molecular weight is 172.37 g/mol .[1][2] This compound typically appears as a solid and is characterized by its unique structural features: a phenyl ring substituted with a chloro group, a hydroxyl group, and a boronic acid moiety. These functional groups impart specific reactivity and properties that are leveraged in various chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H6BClO3 | Santa Cruz Biotechnology[1] |

| Molecular Weight | 172.37 g/mol | ChemicalBook[2] |

| CAS Number | 915201-06-8 | Santa Cruz Biotechnology[1] |

| Physical Form | Solid | Sigma-Aldrich[3] |

| Purity | Typically ≥95% | Sigma-Aldrich[3] |

| Storage Temperature | 2-8°C under an inert atmosphere | Sigma-Aldrich[3] |

These properties are crucial for designing experiments, calculating stoichiometry, and ensuring the stability and integrity of the compound during storage and handling. The boronic acid group is particularly noteworthy for its role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis.[4]

Synthesis and Purification: A Validated Protocol

The synthesis of substituted phenylboronic acids, including the 4-chloro-3-hydroxy variant, is a well-established yet nuanced process. The choice of starting materials and reaction conditions is critical to achieving high yield and purity. A common synthetic strategy involves the protection of the hydroxyl group, followed by a Grignard reaction and subsequent boronation.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example and may require optimization based on specific laboratory conditions and available reagents.

Step 1: Protection of the Hydroxyl Group

-

In a round-bottom flask, dissolve 1 equivalent of 4-chloro-3-hydroxyphenol in a suitable solvent such as dimethylformamide (DMF).

-

Add 1.1 equivalents of a protecting group reagent, for instance, tert-butyldimethylsilyl chloride (TBDMSCl), along with a base like triethylamine.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work up the reaction by adding water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the protected phenol.

Step 2: Grignard Reagent Formation and Boronation

-

To a flame-dried flask under an inert atmosphere, add magnesium turnings and a crystal of iodine.

-

Add a solution of the protected 4-chloro-3-hydroxyphenyl bromide (formed from the protected phenol) in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction.

-

Once the Grignard reagent is formed, cool the reaction mixture to a low temperature (e.g., -78°C).

-

Slowly add a solution of trimethyl borate in THF to the Grignard reagent.

-

Allow the reaction to warm to room temperature and stir for several hours.

Step 3: Deprotection and Purification

-

Acidify the reaction mixture with an aqueous acid solution to hydrolyze the borate ester and remove the protecting group.

-

Extract the product into an organic solvent.

-

The crude product can be purified by recrystallization or column chromatography to afford pure this compound.

Causality in Protocol Design: The protection of the acidic hydroxyl group is essential to prevent it from interfering with the formation of the highly basic Grignard reagent. The low temperature during the addition of trimethyl borate helps to control the reactivity and prevent side reactions.

Diagram 1: Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural integrity of synthesized this compound must be confirmed through spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

Expected NMR Spectral Data: While specific spectral data for this compound is available from suppliers, general characteristics can be predicted.[5][6]

-

¹H NMR: The aromatic protons will appear as distinct signals in the downfield region (typically 6.5-8.0 ppm). The hydroxyl proton will be a broad singlet, and the boronic acid protons will also present as a broad singlet, with chemical shifts that can be influenced by solvent and concentration.

-

¹³C NMR: The carbon atoms of the phenyl ring will show signals in the aromatic region (110-160 ppm). The carbon atom attached to the boron will have a characteristic chemical shift.

-

¹¹B NMR: A signal characteristic of a trigonal boronic acid will be observed, typically in the range of 27-33 ppm.[7]

It is imperative to compare the obtained spectra with reference data to confirm the identity and purity of the compound.

Role in Drug Discovery and Development

Boronic acids are a privileged class of compounds in medicinal chemistry, with several FDA-approved drugs containing this moiety.[8][9] Their utility stems from their unique chemical properties, including their ability to form reversible covalent bonds with diols, a feature exploited in the design of enzyme inhibitors.

This compound serves as a versatile building block in the synthesis of complex organic molecules with potential therapeutic applications.[10] The chloro and hydroxyl substituents on the phenyl ring provide additional points for chemical modification, allowing for the fine-tuning of a molecule's pharmacological properties.

Applications in Medicinal Chemistry:

-

Suzuki-Miyaura Cross-Coupling: This is the most prominent application, where the boronic acid is coupled with an aryl or vinyl halide to form a new carbon-carbon bond. This reaction is fundamental in constructing the core scaffolds of many drug candidates.[4]

-

Enzyme Inhibition: The boronic acid group can act as a transition-state analog inhibitor of serine proteases and other enzymes.[11][12] The trigonal planar geometry of the boronic acid can mimic the tetrahedral transition state of peptide bond hydrolysis.

-

Bioconjugation: The reactivity of boronic acids with diols can be utilized to attach these molecules to biomolecules, such as carbohydrates on the surface of cells, for targeted drug delivery or diagnostic purposes.[10]

Diagram 2: Role in Suzuki-Miyaura Coupling

Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as a hazardous substance and can cause skin and eye irritation, and may cause respiratory irritation.[3][13][14]

Recommended Safety Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[15]

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[13]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[13]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[14] It should be stored under an inert atmosphere.[3]

In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS). For instance, if inhaled, move the person to fresh air.[14] If it comes into contact with skin, wash with plenty of soap and water.[14] In case of eye contact, rinse cautiously with water for several minutes.[14]

Conclusion

This compound is a valuable and versatile reagent in the arsenal of medicinal chemists and drug discovery professionals. Its well-defined molecular and physical properties, coupled with established synthetic protocols, make it a reliable building block for the creation of novel and complex molecular architectures. A comprehensive understanding of its reactivity, particularly in Suzuki-Miyaura cross-coupling, and its potential as an enzyme inhibitor, will continue to drive its application in the development of next-generation therapeutics. Adherence to strict safety protocols is essential to ensure its safe and effective use in the laboratory.

References

- 4-Hydroxyphenylboronic Acid: A Cornerstone for Pharmaceutical Intermediates and Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Inform

- Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI. [Link]

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central. [Link]

- Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery & Development. [Link]

- Design and discovery of boronic acid drugs. PubMed. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 915201-06-8 CAS|4-CHLORO-3-HYDROXYPHENYLBORONIC ACID|生产厂家|价格信息 [m.chemicalbook.com]

- 3. This compound | 915201-06-8 [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound(915201-06-8) 1H NMR spectrum [chemicalbook.com]

- 6. 915201-06-8|this compound|BLD Pharm [bldpharm.com]

- 7. rsc.org [rsc.org]

- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. mdpi.com [mdpi.com]

- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

Part 1: Molecular Profile and Physicochemical Characteristics

An In-depth Technical Guide to (4-Chloro-3-hydroxyphenyl)boronic acid: Structure, Synthesis, and Application

This guide provides a comprehensive technical overview of this compound, a versatile building block in modern organic synthesis. Designed for researchers, chemists, and drug development professionals, this document delves into the molecule's core structural features, physicochemical properties, synthetic methodologies, and key applications, with a focus on the causality behind experimental choices and protocols.

This compound is a bifunctional organoboron compound. Its utility stems from the unique interplay of its three components: the phenyl ring, the boronic acid moiety [-B(OH)₂], and the directing and modulating chloro and hydroxyl substituents. This specific substitution pattern makes it a valuable intermediate for introducing a 4-chloro-3-hydroxyphenyl group into larger, more complex molecules.

Core Structure and Properties

The compound's structure is foundational to its reactivity. The boronic acid group is an electrophilic Lewis acid, while the hydroxyl group is a nucleophilic proton donor, and the chloro group acts as an electron-withdrawing substituent.

Caption: 2D Structure of this compound.

The physical and chemical properties of this reagent are critical for its storage, handling, and use in reactions.

| Property | Value | Source(s) |

| CAS Number | 915201-06-8 | [1] |

| Molecular Formula | C₆H₆BClO₃ | [2] |

| Molecular Weight | 172.38 g/mol | [2] |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | >250 °C | [2] |

| Purity | Typically ≥96% |

Structural Analysis and Reactivity Considerations

The substitution pattern on the phenyl ring significantly influences the reactivity of the boronic acid.

-

Hydroxyl Group (-OH): Located at the meta-position relative to the boronic acid, this electron-donating group can influence the electronic density of the ring. Its acidic proton can also participate in interactions with bases or catalysts.

-

Chloro Group (-Cl): Positioned para to the boronic acid, this electron-withdrawing group decreases the electron density on the boron-bound carbon. This electronic effect modulates the nucleophilicity of the organic fragment during the transmetalation step in cross-coupling reactions.

-

Boronic Acid [-B(OH)₂]: This functional group is prone to dehydration to form a cyclic anhydride known as a boroxine. This is a reversible process, and the presence of boroxine is common in solid samples of arylboronic acids. For quantitative applications like Suzuki-Miyaura coupling, it is often crucial to use the boronic acid form, which can be regenerated by dissolving the solid in a suitable solvent system containing water.

Part 2: Synthesis, Purification, and Safe Handling

The reliable synthesis and proper handling of this compound are paramount for successful and reproducible downstream applications.

General Synthetic Strategy

A common and robust method for synthesizing substituted arylboronic acids involves the reaction of an organometallic intermediate with a trialkyl borate, followed by acidic hydrolysis. The starting material is typically an appropriately substituted bromophenol.[4][5]

Caption: Generalized workflow for the synthesis of this compound.

Causality in Synthesis:

-

Hydroxyl Protection: The phenolic hydroxyl group is acidic and would interfere with the formation of the required organolithium or Grignard reagent in Step 2. Therefore, it must be protected with a group that is stable to strongly basic/nucleophilic conditions but can be removed later.

-

Low Temperature: Organolithium and Grignard reagents are highly reactive and thermally unstable. Step 2 and 3 are performed at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition.[6]

-

Acidic Workup: The initial product of the borylation step is a boronate ester. Acidic hydrolysis is required to cleave the ester bonds and yield the final boronic acid.

Protocol: Purification by Recrystallization

Purity is critical for high-yielding cross-coupling reactions. Recrystallization is a standard and effective method for purifying arylboronic acids.[7]

Objective: To remove inorganic salts and organic byproducts.

Materials:

-

Crude this compound

-

Deionized water

-

Ethanol (or other suitable co-solvent)

-

Erlenmeyer flask, heating plate with magnetic stirrer, Buchner funnel, filter paper

Procedure:

-

Dissolution: Place the crude boronic acid in an Erlenmeyer flask. Add a minimal amount of the solvent system (e.g., a water/ethanol mixture).

-

Heating: Gently heat the suspension with stirring until all the solid dissolves. The goal is to create a saturated solution at an elevated temperature. Avoid boiling for extended periods to minimize decomposition.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals under vacuum to remove all residual solvent. The final product should be a fine, crystalline solid.

Self-Validation: The purity of the recrystallized product should be confirmed by measuring its melting point and by spectroscopic analysis (e.g., ¹H NMR) to ensure the absence of impurity signals.

Safety and Handling

This compound is classified as an irritant. Adherence to safety protocols is mandatory.

| Hazard Classification | GHS Pictogram | Statement | Source(s) |

| Skin Irritation | GHS07 | Causes skin irritation. | [8][9] |

| Eye Irritation | GHS07 | Causes serious eye irritation. | [8][9][10] |

| Respiratory Irritation | GHS07 | May cause respiratory irritation. | [9][11] |

Handling Protocol:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[10]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[11]

-

Handling Practices: Avoid generating dust.[11] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents, strong acids, and strong bases.[10]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[12]

Part 3: Key Applications in Organic Synthesis

The primary utility of this compound lies in its role as a coupling partner in palladium-catalyzed reactions, most notably the Suzuki-Miyaura reaction.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide.[13][14] It is widely used in academic and industrial settings due to its mild reaction conditions, functional group tolerance, and the low toxicity of the boron-containing reagents.[13][15]

The reaction proceeds via a catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Mechanistic Insights:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) complex.

-

Activation & Transmetalation: The boronic acid reacts with a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species.[13] This boronate then transfers its organic group (Ar) to the palladium center, displacing the halide. This is the key C-C bond-forming precursor step.

-

Reductive Elimination: The two organic fragments (R¹ and Ar) on the Pd(II) center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst.

Protocol: Representative Suzuki-Miyaura Coupling

Objective: To synthesize a biaryl compound by coupling this compound with an aryl bromide.

Materials:

-

This compound (1.2 eq)

-

Aryl bromide (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

-

Schlenk flask or reaction vial, magnetic stirrer, condenser, inert atmosphere setup (N₂ or Ar)

Procedure:

-

Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, the base, and the palladium catalyst.

-

Solvent Addition: Add the degassed solvent system via syringe. The use of a biphasic system with water often accelerates the reaction.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Trustworthiness: This protocol is self-validating. The progress can be tracked, and the final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, ensuring the desired transformation has occurred cleanly.

Applications in Medicinal Chemistry

The 3-hydroxyphenyl and 4-chlorophenyl motifs are present in numerous biologically active molecules. This compound serves as a key precursor for synthesizing complex organic molecules in drug discovery programs.[3][16] Boronic acids themselves are also being explored as pharmacophores due to their unique ability to form reversible covalent bonds with biological targets.[17][18]

Caption: Relationship between the building block and its potential application areas.

Conclusion

This compound is a high-value chemical reagent whose utility is defined by its distinct structural features. Its predictable reactivity, particularly in the robust Suzuki-Miyaura cross-coupling reaction, makes it an indispensable tool for synthetic chemists. A thorough understanding of its properties, synthetic origins, and handling requirements, as detailed in this guide, enables researchers to leverage its full potential in the development of novel pharmaceuticals, advanced materials, and other complex molecular architectures.

References

- Organic Chemistry Portal. Suzuki Coupling. [Link]

- National Institutes of Health (PMC).

- Organic Syntheses. Organic Syntheses Procedure. [Link]

- MDPI.

- PubChem. 4-Chloro-3-fluorophenylboronic Acid | C6H5BClFO2 | CID 2778656. [Link]

- Google Patents. CN111072698A - Preparation method of hydroxyphenylboronic acid.

- ResearchGate. Biological and Medicinal Applications of Boronic Acids | Request PDF. [Link]

- National Institutes of Health (PMC). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. [Link]

- Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

- University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. [Link]

- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

Sources

- 1. This compound | 915201-06-8 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]

- 5. 4-Hydroxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 6. sites.pitt.edu [sites.pitt.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. 4-Chloro-3-fluorophenylboronic Acid | C6H5BClFO2 | CID 2778656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. tcichemicals.com [tcichemicals.com]

- 16. mdpi.com [mdpi.com]

- 17. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectral Characterization of (4-Chloro-3-hydroxyphenyl)boronic Acid

Introduction: The Analytical Imperative for Arylboronic Acids

(4-Chloro-3-hydroxyphenyl)boronic acid is a key bifunctional building block in modern synthetic chemistry. Its utility in catalysis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, makes it an invaluable reagent for the synthesis of complex organic molecules in the pharmaceutical and materials science sectors[1]. The precise arrangement of the chloro, hydroxyl, and boronic acid functionalities on the aromatic ring dictates its reactivity and the ultimate structure of the target molecule. Therefore, unambiguous structural confirmation and purity assessment are not merely procedural formalities; they are foundational to ensuring the success, reproducibility, and safety of subsequent synthetic transformations.

This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS)—as applied to the characterization of this compound. We will move beyond a simple recitation of data, focusing instead on the causality behind experimental choices and the logic of spectral interpretation, reflecting the rigorous standards of drug development and materials research.

Part 1: Molecular Structure & Analytical Workflow

The first step in any analytical endeavor is to understand the molecule's structure and devise a comprehensive strategy for its characterization.

Molecular Structure

The structure of this compound presents several key features that will manifest in its spectral data:

-

An aromatic ring with a 1,2,4-trisubstitution pattern.

-

Three distinct aromatic protons.

-

A phenolic hydroxyl (-OH) group.

-

A boronic acid [-B(OH)₂] group, which is acidic and capable of intermolecular interactions.

-

A chloro (-Cl) substituent.

Caption: Molecular Structure of this compound.

A Self-Validating Analytical Workflow

Caption: A comprehensive workflow for spectroscopic characterization.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.

The Boronic Acid Challenge: Monomer-Boroxine Equilibrium

A critical consideration in the NMR analysis of arylboronic acids is their tendency to undergo dehydration to form cyclic trimeric anhydrides, known as boroxines. This equilibrium can lead to broadened peaks or multiple sets of signals, complicating spectral interpretation[2].

Caption: Equilibrium between boronic acid monomer and its boroxine anhydride.

Expertise in Action: To ensure a clean, interpretable spectrum of the monomeric species, the choice of NMR solvent is paramount. While solvents like CDCl₃ or DMSO-d₆ are common, they may not sufficiently disrupt the boroxine trimer. Methanol-d₄ is the solvent of choice for this application. The alcohol readily reacts with the boroxine to break it down, shifting the equilibrium entirely to the monomeric boronic acid or its methyl ester derivative, resulting in sharp, well-resolved signals[2]. A key trade-off is that the acidic protons of the boronic acid and the phenolic hydroxyl group will rapidly exchange with the deuterated solvent, rendering them invisible in the ¹H NMR spectrum.

¹H NMR Spectral Analysis

Experimental Protocol: ¹H NMR

-

Accurately weigh approximately 5-10 mg of this compound.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.7 mL of deuterated methanol (Methanol-d₄, 99.8 atom % D).

-

Cap the tube and vortex gently until the sample is fully dissolved.

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. The number of scans may need to be increased to achieve a good signal-to-noise ratio.

Interpretation and Predicted Data The 1,2,4-trisubstituted pattern will give rise to three distinct signals in the aromatic region (typically δ 6.5-8.0 ppm).

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~7.4 - 7.6 | d (doublet) | J ≈ 2 Hz | H-2 | This proton is ortho to the B(OH)₂ group and meta to the OH group. It will show a small coupling to H-6. |

| ~7.2 - 7.4 | dd (doublet of doublets) | J ≈ 8 Hz, 2 Hz | H-6 | This proton is ortho to H-5 and meta to H-2. It will show a large ortho coupling and a smaller meta coupling. |

| ~6.8 - 7.0 | d (doublet) | J ≈ 8 Hz | H-5 | This proton is ortho to H-6 and the electron-donating OH group, shifting it significantly upfield. |

Note: The B(OH)₂ and Ar-OH protons will not be observed due to solvent exchange with Methanol-d₄.

¹³C NMR Spectral Analysis

Interpretation and Predicted Data The molecule's lack of symmetry means all six aromatic carbons are chemically unique and should produce six distinct signals.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 - 160 | C-3 | Carbon bearing the electron-donating -OH group, significantly deshielded. |

| ~135 - 140 | C-6 | Aromatic CH carbon adjacent to the chloro-substituted carbon. |

| ~130 - 135 | C-2 | Aromatic CH carbon adjacent to the borylated carbon. |

| ~120 - 125 | C-4 | Carbon bearing the -Cl group. |

| ~115 - 120 | C-5 | Aromatic CH carbon ortho to the -OH group, shielded. |

| Not Observed | C-1 | The ipso-carbon attached to boron is often broadened to the baseline or absent entirely due to the quadrupolar nature of the boron nucleus (¹¹B and ¹⁰B), which provides an efficient relaxation pathway[3]. |

Part 3: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.

Methodology: Attenuated Total Reflectance (ATR) The ATR technique is chosen for its speed, ease of use, and minimal sample preparation, making it a highly trustworthy and reproducible method for solid samples[4][5].

-

Record a background spectrum of the clean ATR crystal (typically diamond or zinc selenide) to subtract atmospheric H₂O and CO₂ signals.

-

Place a small amount (a few milligrams) of the solid this compound directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure firm contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Spectral Interpretation The IR spectrum will be dominated by absorptions from the hydroxyl groups and the aromatic ring.

| Frequency Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected Appearance |

| 3500 - 3200 | O-H (Phenol & Boronic Acid) | Stretching | Very broad and strong, indicative of hydrogen bonding[6]. |

| 3100 - 3000 | C-H (Aromatic) | Stretching | Weak to medium intensity peaks[7]. |

| 1600 - 1585 & 1500 - 1400 | C=C (Aromatic) | In-ring stretching | Two or more sharp, medium-to-strong bands[7]. |

| 1380 - 1310 | B-O | Asymmetric Stretching | A strong, characteristic band for boronic acids[8]. |

| 1320 - 1210 | C-O (Phenol) | Stretching | Medium to strong band. |

| 850 - 550 | C-Cl | Stretching | Medium to strong band in the fingerprint region[7]. |

| ~850 - 750 | C-H (Aromatic) | Out-of-plane bending | Strong bands whose exact position is diagnostic of the 1,2,4-substitution pattern. |

Part 4: Mass Spectrometry (MS)

MS is the definitive technique for determining the molecular weight of a compound and providing evidence for its elemental composition.

The Challenge of Boronic Acid MS: Direct analysis of boronic acids can be complicated. They are prone to dehydration in the ion source and can form adducts with solvents or other molecules, leading to confusing spectra[9][10]. Electrospray Ionization (ESI) is a soft ionization technique well-suited for these molecules, and running in negative ion mode is particularly effective for acidic compounds[11][12].

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water.

-

Chromatography: Use a C18 reverse-phase column. The mobile phase can be a gradient of acetonitrile and water, often with a modifier like ammonium acetate to improve ionization[13].

-

MS Detection:

-

Ionization Mode: Electrospray Ionization, Negative (ESI-).

-

Analysis: Scan for ions in a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

Rationale: In negative mode, the acidic boronic acid and phenolic protons can be easily abstracted, leading to a strong signal for the deprotonated molecule, [M-H]⁻.

-

Interpretation of Mass Spectrum The molecular formula is C₆H₆BClO₃[14]. The expected monoisotopic mass can be calculated using the most abundant isotopes (¹H, ¹²C, ¹¹B, ³⁵Cl, ¹⁶O).

-

Monoisotopic Mass: 172.0024 g/mol

Predicted Mass Spectrum Data

| m/z (Calculated) | Ion Species | Interpretation |

| 171.0 | [M-H]⁻ | The deprotonated molecular ion. This will be the base peak or a very prominent ion. |

| 173.0 | [M-H]⁻ Isotope Peak | An isotope peak approximately one-third the intensity of the [M-H]⁻ peak, characteristic of the presence of one chlorine atom (³⁷Cl isotope). |

| 153.0 | [M-H-H₂O]⁻ | A potential fragment resulting from the loss of a water molecule from the deprotonated parent ion. |

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of NMR, FT-IR, and MS. ¹H and ¹³C NMR define the carbon-hydrogen framework and the specific substitution pattern of the aromatic ring. FT-IR confirms the presence of key functional groups, particularly the hydroxyl and boronic acid moieties. Finally, high-resolution MS provides an exact molecular weight and corroborates the elemental formula. Together, these techniques provide a comprehensive and self-validating dataset that confirms the identity, structure, and integrity of this vital chemical building block, empowering researchers and drug development professionals to proceed with confidence.

References

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- University of the West Indies. (n.d.). Sample preparation for FT-IR.

- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.

- Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids.

- Haas, M. J., Blom, K. F., & Schwarz, C. H. (1995). Positive-Ion Analysis of Boropeptides by Chemical Ionization and Liquid Secondary Ionization Mass Spectrometry. Analytical Chemistry, 67(10), 1713–1721.

- Rocky Mountain Labs. (2023). What sample is needed for FTIR?

- Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3386-3394.

- Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization.

- Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing.

- ResearchGate. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation.

- Wang, L., Dai, C., Burroughs, S. K., Liu Wang, S., & Wang, B. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry, 19(23), 7587-94.

- Dickie, D. A., et al. (2012). Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. The Journal of Physical Chemistry A, 116(18), 4566-4582.

- ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.

- Supporting Information. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol.

- Faniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2095.

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0234508).

- Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725).

- SDSU Chemistry. (n.d.). 11B NMR Chemical Shifts.

- StudyPulse. (n.d.). Spectral Data Interpretation for Organic Structure Determination.

- ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom).

- The Royal Society of Chemistry. (n.d.). L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - Supporting Information.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- SpectraBase. (n.d.). 4-Methoxyphenylboronic acid.

- Scirp.org. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities.

- Journal of the American Chemical Society. (2023). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation.

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. reddit.com [reddit.com]

- 3. rsc.org [rsc.org]

- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 5. rockymountainlabs.com [rockymountainlabs.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. scbt.com [scbt.com]

An In-Depth Technical Guide to the Synthesis of (4-Chloro-3-hydroxyphenyl)boronic acid

Foreword: The Strategic Importance of (4-Chloro-3-hydroxyphenyl)boronic acid in Modern Drug Discovery

This compound is a key building block in contemporary medicinal chemistry and drug development. Its unique trifunctional nature, featuring a boronic acid moiety, a chloro substituent, and a hydroxyl group, provides a versatile scaffold for the synthesis of complex organic molecules. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with exceptional precision and functional group tolerance. The chloro and hydroxyl substituents offer additional points for molecular diversification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a comprehensive overview of the scientifically robust and field-proven methodologies for the synthesis of this pivotal intermediate, tailored for researchers, scientists, and professionals in the drug development sector.

Physicochemical Properties and Characterization Data

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use and quality control.

| Property | Value | Source |

| CAS Number | 915201-06-8 | [1] |

| Molecular Formula | C₆H₆BClO₃ | [1] |

| Molecular Weight | 172.38 g/mol | |

| Appearance | White to off-white solid | |

| Purity | Typically >95% | [1] |

Spectroscopic Data:

-

¹H NMR Spectrum: Available from chemical suppliers and databases, the ¹H NMR spectrum is a critical tool for confirming the identity and purity of the synthesized compound.[2]

Synthetic Strategies: A Tale of Two Methodologies

The synthesis of this compound can be approached via two principal routes: a classical organometallic pathway and a modern C-H activation methodology. The choice between these routes is often dictated by factors such as the availability of starting materials, scalability, and the desired purity profile.

Methodology 1: The Classical Approach via Organometallic Intermediates

This traditional and reliable method involves the formation of a Grignard or organolithium reagent from a suitably protected halo-precursor, followed by quenching with a borate ester. The key to this approach lies in the judicious protection of the reactive hydroxyl group to prevent interference with the formation of the organometallic species.

Logical Framework for the Classical Synthesis

Figure 1: Workflow for the classical synthesis of this compound.

Step-by-Step Experimental Protocol (Classical Approach):

Part A: Protection of 2-Chloro-5-bromophenol

-

Reaction Setup: To a solution of 2-chloro-5-bromophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) at 0 °C under an inert atmosphere.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up and Isolation: Quench the reaction with water and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected phenol.

Part B: Grignard Formation and Borylation

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of the protected 2-chloro-5-bromophenol from Part A in anhydrous tetrahydrofuran (THF) to the magnesium turnings. Maintain a gentle reflux during the addition. After the addition is complete, continue to reflux for an additional hour to ensure complete formation of the Grignard reagent.[3][4]

-

Borylation: Cool the Grignard solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of trimethyl borate (1.5 eq) in anhydrous THF, maintaining the temperature below -60 °C.

-

Work-up and Deprotection: After the addition is complete, allow the reaction to warm to room temperature. Quench the reaction by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ~1-2). This step simultaneously hydrolyzes the boronate ester and cleaves the TBDMS protecting group.

-

Purification: Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization from hot water or a mixture of ethyl acetate and hexanes.

Causality and Field-Proven Insights:

-

Choice of Protecting Group: The TBDMS group is chosen for its robustness under Grignard formation conditions and its facile cleavage under acidic work-up, streamlining the synthesis into fewer operational steps.

-

Reaction Initiation: The use of a small iodine crystal is a classic technique to activate the magnesium surface and initiate the Grignard reaction, which can sometimes have a significant induction period.

-

Low-Temperature Borylation: The addition of the borate ester at low temperatures is crucial to prevent side reactions, such as the formation of diaryl or triaryl boranes, thus maximizing the yield of the desired boronic acid.

Methodology 2: Iridium-Catalyzed C-H Borylation

A more contemporary and atom-economical approach utilizes a directed C-H activation/borylation strategy. This method leverages an iridium catalyst to selectively install a boryl group at the sterically accessible position ortho to the hydroxyl group of a phenol.[5] This methodology is particularly elegant as it often proceeds with high regioselectivity and can be performed on the unprotected phenol, obviating the need for protection-deprotection steps.

Logical Framework for the Iridium-Catalyzed Synthesis

Figure 2: Workflow for the iridium-catalyzed synthesis of this compound.

Step-by-Step Experimental Protocol (Iridium-Catalyzed Approach):

Part A: Ortho-Borylation of 4-Chlorophenol

-

Reaction Setup: In a glovebox, charge a Schlenk tube with [Ir(OMe)(cod)]₂ (1.5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy, 3.0 mol%), and bis(pinacolato)diboron (B₂pin₂, 0.7 eq). Add a solution of 4-chlorophenol (1.0 eq) in anhydrous cyclohexane.

-

Reaction Execution: Seal the Schlenk tube and heat the reaction mixture at 80 °C for 12-16 hours.

-

Work-up and Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The residue, which contains the pinacol boronate ester of the product, can be carried forward to the hydrolysis step without further purification. For a scalable procedure, a 74% isolated yield has been reported for the pinacol boronate ester of the product starting from 2.0 g of 4-chlorophenol.[5]

Part B: Hydrolysis of the Pinacol Boronate Ester

-

Hydrolysis: Dissolve the crude pinacol boronate ester from Part A in a mixture of tetrahydrofuran and 2 M hydrochloric acid.

-

Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting boronate ester is fully consumed.

-

Purification: Extract the product into ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization from hot water.

Causality and Field-Proven Insights:

-

Catalyst System: The combination of an iridium precursor and a bipyridine ligand is a well-established system for C-H borylation. The ligand plays a crucial role in the catalytic cycle and can influence the regioselectivity.[6]

-

Regioselectivity: The ortho-selectivity in the borylation of phenols is a remarkable feature of this catalytic system, driven by a combination of steric and electronic factors.[5]

-

One-Pot Potential: While presented here in two parts for clarity, the hydrolysis of the boronate ester can often be performed in a one-pot fashion following the borylation reaction, further enhancing the efficiency of this synthetic route.

Purification: A Critical Step for Downstream Success

The purity of this compound is critical for its successful application in subsequent reactions, particularly in palladium-catalyzed couplings where impurities can poison the catalyst.

Recommended Purification Protocol: Recrystallization

-

Solvent Selection: Hot water is often an excellent solvent for the recrystallization of arylboronic acids.[7] Alternatively, a mixed solvent system such as ethyl acetate/hexanes can be employed.

-

Procedure: Dissolve the crude boronic acid in a minimal amount of boiling water. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Alternative Purification: Acid-Base Extraction

Boronic acids are weakly acidic and can be purified by acid-base extraction.

-

Extraction: Dissolve the crude product in an organic solvent such as ethyl acetate and extract with a mild aqueous base (e.g., 1 M sodium carbonate).

-

Back-Extraction: Separate the aqueous layer and acidify it with 2 M HCl to a pH of ~2-3, at which point the purified boronic acid will precipitate.

-

Isolation: Collect the precipitate by vacuum filtration or extract with an organic solvent, dry, and concentrate.

Conclusion: A Versatile Intermediate for the Modern Chemist

The synthesis of this compound is achievable through both classical and modern synthetic methodologies. The choice of route will depend on the specific requirements of the research or development program. The classical organometallic approach offers reliability and is well-understood, while the iridium-catalyzed C-H borylation presents a more elegant and atom-economical alternative. With careful execution of the synthesis and purification, high-quality this compound can be obtained, paving the way for the creation of novel and impactful molecules in the ever-evolving landscape of drug discovery.

References

- Muller, D. S., & Fluery, M. J. (Year). Application of the Suzuki-Miyaura reaction to the synthesis of biflavones. Source.

- Supporting Information for an article in The Royal Society of Chemistry. (n.d.).

- Malig, T. C., et al. (2017). Ir-Catalyzed ortho-Borylation of Phenols Directed by Substrate–Ligand Electrostatic Interactions. Journal of the American Chemical Society, 139(22), 7654–7663.

- Organic Syntheses Procedure. (n.d.).

- Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols - The Royal Society of Chemistry. (n.d.).

- This compound | 915201-06-8. ChemicalBook.

- Preparation method of hydroxyphenylboronic acid. (n.d.).

- Li, H.-L., Kanai, M., & Kuninobu, Y. (2017). Iridium/Bipyridine-Catalyzed ortho-Selective C–H Borylation of Phenol and Aniline Derivatives. Organic Letters, 19(21), 5944–5947.

- This compound | CAS 915201-06-8. Santa Cruz Biotechnology.

- This compound | 915201-06-8. Sigma-Aldrich.

- Organic Syntheses Procedure. (n.d.).

- How to purify boronic acids/boronate esters?. (2016).

- Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Inform

- Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct and Waste-Free Suzuki–Miyaura Cross-Coupling of Arylboronic Acids with Aryl Chlorides in Organic Solvents.

- Organic Syntheses Procedure. (n.d.).

- Recrystallization and Crystalliz

- Purific

- This compound(915201-06-8) 1H NMR spectrum. ChemicalBook.

- Malig, T. C., et al. (2017). Ir-Catalyzed ortho-Borylation of Phenols Directed by Substrate-Ligand Electrostatic Interactions: A Combined Experimental/in Silico Strategy for Optimizing Weak Interactions. Semantic Scholar.

- Application Notes and Protocols for In-Situ Boronic Acid Formation with Chloro(diethoxy)borane. (n.d.). Benchchem.

- Leonori, D., & Aggarwal, V. K. (2015). The Development of Stereoselective Substrate and Reagent-Controlled Lithiation–Borylation Chemistry. Accounts of Chemical Research, 48(2), 3174–3183.

- Iridium-catalyzed ortho-C–H borylation of aromatic aldimines derived from pentafluoroaniline with bis(pinacolate)diboron. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (n.d.).

- Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products.

- Standard Lithiation–Boryl

- Leonori, D., & Aggarwal, V. K. (2012). Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. Organic Letters, 14(24), 6342–6345.

- This compound | 915201-06-8. Sigma-Aldrich.

- UNIVERSITY OF CALIFORNIA SANTA CRUZ SYNTHESIS OF BORONIC ACIDS AND ESTERS FROM PINACOLBORANE AND AMINOBORANE UNDER AMBIENT MAGNESIUM-CATALYZED CONDITIONS. (n.d.). eScholarship.org.

- 4-Hydroxyphenylboronic acid synthesis. (n.d.). ChemicalBook.

- 4-fluoro-3-hydroxyphenylboronic acid, pinacol ester. (n.d.). Boron Molecular.

- A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield. (n.d.).

- 4-Fluoro-3-hydroxybenzeneboronic acid, 98%, Thermo Scientific 250 mg. (n.d.). Fisher Scientific.

- Troubleshooting low yields in 3-Chloro-5-fluorophenol synthesis. (n.d.). Benchchem.

- Synthesis of boronic esters and boronic acids using grignard reagents. (n.d.).

Sources

- 1. scbt.com [scbt.com]

- 2. This compound(915201-06-8) 1H NMR spectrum [chemicalbook.com]

- 3. 4-Hydroxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 4. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]

- 5. Ir-Catalyzed ortho-Borylation of Phenols Directed by Substrate–Ligand Electrostatic Interactions: A Combined Experimental/in Silico Strategy for Optimizing Weak Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Iridium/Bipyridine-Catalyzed ortho-Selective C-H Borylation of Phenol and Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

A Senior Application Scientist's Guide to (4-Chloro-3-hydroxyphenyl)boronic Acid: From Sourcing to Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Understated Utility of a Substituted Phenylboronic Acid

In the landscape of modern medicinal chemistry, the boronic acid functional group has transcended its traditional role as a mere synthetic intermediate. Its unique electronic properties and ability to form reversible covalent bonds with biological nucleophiles have cemented its status as a privileged pharmacophore.[1] The approval of drugs like the proteasome inhibitor Bortezomib marked a pivotal moment, stimulating a surge of interest in boron-containing compounds for therapeutic applications.[2][3]

(4-Chloro-3-hydroxyphenyl)boronic acid (CAS No. 915201-06-8) emerges from this context as a particularly valuable building block. The specific arrangement of its substituents—an electron-withdrawing chloro group and an electron-donating, hydrogen-bond-capable hydroxyl group—offers a nuanced reactivity profile. This guide provides an in-depth technical overview for professionals in drug development, covering the critical path from supplier evaluation and quality control to practical application in synthesis.

The Molecule in Focus: Physicochemical & Reactivity Profile

Understanding the inherent properties of this compound is fundamental to its successful application. The molecule's character is defined by the interplay of its three key functional groups on the phenyl ring.

-

The Boronic Acid Moiety (-B(OH)₂): This Lewis acidic group is the primary center of reactivity, readily participating in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and forming esters with diols.

-

The Chloro Group (-Cl): Positioned para to the boronic acid, this group exerts a strong electron-withdrawing inductive effect, increasing the Lewis acidity of the boron center. This can influence transmetalation rates in coupling reactions.

-

The Hydroxyl Group (-OH): Located meta to the boronic acid, the hydroxyl group is a hydrogen bond donor and can act as a nucleophile or a directing group under certain conditions. Its presence may necessitate the use of a protecting group strategy depending on the desired reaction pathway.

Key Physicochemical Properties:

| Property | Value | Source |

|---|---|---|

| CAS Number | 915201-06-8 | [4][5] |

| Molecular Formula | C₆H₆BClO₃ | [4][5] |

| Molecular Weight | ~172.4 g/mol | [4] |

| Melting Point | >250 °C | [5] |

| Appearance | White to off-white solid/powder | [6] |

| Density | ~1.49 g/cm³ (Predicted) |[5] |

Sourcing & Procurement: A Practical Guide

Navigating the chemical supplier landscape is a critical first step. Purity, batch-to-batch consistency, and availability at scale are paramount considerations for any research or development program.

Representative Suppliers & Pricing:

| Supplier | Example Product/Size | Example Price (USD) | Purity | Notes |

| AbacipharmTech | 250 mg | $119.58 | Not Specified | Catalog: SY005061.[7] |

| 1 g | $215.33 | [7] | ||

| Santa Cruz Biotechnology | 1 g | Inquire | ≥96% | For Research Use Only.[4] |

| Sigma-Aldrich | Inquire | Inquire | Not Specified | Distributed for ChemScene LLC. |

| Echemi | Inquire | Inquire | ≥95% (Industrial Grade) | Platform connecting multiple suppliers like Guangzhou Yaoguang Technology Co., Ltd.[5] |

Note: Prices are subject to change and are provided for illustrative purposes only. Researchers should always obtain current quotes directly from suppliers.

Procurement & Validation Workflow:

The process of acquiring and validating a critical reagent like this compound should be systematic. The following workflow ensures that the material entering your lab is fit for purpose.

Caption: Workflow for reagent procurement and validation.

Quality Control: A Self-Validating System

The most common impurities in boronic acids are water and the corresponding trimeric anhydride, boroxine. These impurities can significantly impact reaction stoichiometry and yield. Therefore, incoming quality control is not merely a suggestion but a mandatory step for reproducible results.

Protocol: 1H NMR Analysis for Purity and Anhydride Content

This protocol is adapted from established methods for boronic acid characterization.[8]

Objective: To confirm the identity of this compound and to estimate the percentage of boroxine and water.

Materials:

-

This compound sample

-

Anhydrous DMSO-d₆

-

NMR tubes

-

NMR Spectrometer (≥400 MHz)

Methodology:

-

Sample Preparation: Accurately weigh ~5-10 mg of the boronic acid sample directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.7 mL of anhydrous DMSO-d₆ to the NMR tube.

-

Dissolution: Cap the tube and gently agitate or vortex until the solid is fully dissolved.

-

Acquisition: Acquire a standard proton (¹H) NMR spectrum. Ensure the spectral window is wide enough to observe both aromatic protons (6.5-8.0 ppm) and the broad signals for the B(OH)₂ and OH protons (often >9.0 ppm), as well as residual water (~3.3 ppm in DMSO-d₆).

-

Analysis & Interpretation:

-

Identity: Confirm the expected aromatic proton signals (doublets, triplets, etc.) and their integration values.

-

Purity: Integrate the aromatic signals corresponding to the desired product against any impurity signals.

-

Boroxine/Water Content: Boronic acids exist in equilibrium with their boroxine anhydrides. The presence of significant water drives the equilibrium towards the monomeric acid. In a "dry" sample, the boroxine may be more prevalent. The B-OH protons will appear as a broad singlet. The amount of water present can be quantified by comparing its integral to the integral of the aromatic protons. According to established procedures, boronic acids should ideally not contain more than 5% boroxine and should be thoroughly dried before use to ensure accurate weighing.[8]

-

Causality: Using anhydrous DMSO-d₆ is crucial because it provides a medium where the exchangeable protons (B-OH, Ph-OH, H₂O) can be observed as distinct, albeit broad, signals. This allows for a semi-quantitative assessment of water and anhydride content, which directly informs the molar quantity of the active reagent being added to a reaction.

Application in Synthesis: A Prototypical Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis and a primary application for this reagent.

Objective: To couple this compound with a generic aryl bromide (Ar-Br) to form a biaryl structure, a common motif in drug candidates.

Materials:

-

This compound (1.2 eq)

-

Aryl Bromide (Ar-Br) (1.0 eq)

-

Pd(PPh₃)₄ (Palladium Tetrakis(triphenylphosphine)) (0.03 eq)

-

K₂CO₃ (Potassium Carbonate) (2.5 eq)

-

1,4-Dioxane

-

Water

-

Reaction vessel (e.g., Schlenk flask)

-

Nitrogen or Argon source

Methodology:

-

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), and K₂CO₃ (2.5 eq).

-

Inerting: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical as the Palladium(0) catalyst is oxygen-sensitive.

-

Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 eq).

-

Solvent Addition: Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe. The solvent mixture should be deoxygenated by bubbling with inert gas for 15-20 minutes prior to addition.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-